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Compound of Interest

Compound Name: Chitobiose octaacetate

Cat. No.: B043516

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the key spectroscopic data for chitobiose
octaacetate, a fully acetylated derivative of chitobiose. To offer a comprehensive analytical
perspective, its spectral characteristics are compared with those of two structurally related and
commercially available disaccharide octaacetates: cellobiose octaacetate and sucrose
octaacetate. This comparison aims to aid researchers in the identification, characterization, and
quality control of these important carbohydrate derivatives.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for chitobiose octaacetate and its
alternatives. Data for chitobiose octaacetate is based on its known structure and comparison
with analogous compounds, as direct experimental spectra are not readily available in the
public domain.

Table 1: Infrared (IR) Spectroscopy Data
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Compound

Key IR Absorptions (cm~?)

Functional Group
Assignment

Chitobiose Octaacetate
(Predicted)

~3280-3300 (N-H stretch,
amide), ~1750 (C=0 stretch,
ester), ~1660 (C=0 stretch,
amide 1), ~1550 (N-H bend,

amide Il), ~1230 (C-O stretch,

ester), ~1040 (C-O stretch,
ether)

Amide, Ester, Glycosidic
Linkage

Cellobiose Octaacetate

~1750 (C=0 stretch, ester),
~1230 (C-O stretch, ester),
~1060 (C-O stretch, ether)[1]

Ester, Glycosidic Linkage

Sucrose Octaacetate

1751, 1736 (C=0 stretch,

ester)

Ester, Glycosidic Linkage

Table 2: Mass Spectrometry (MS) Data

Compound

Molecular Weight (
Molecular Formula

Common Adducts

g/mol ) in ESI-MS (m/z)
o [M+H]*: 677.2,
Chitobiose
C28H40N2017 676.62 [M+Na]*: 699.2,
Octaacetate
[M+K]*: 715.2
) [M+H]*: 679.2,
Cellobiose
C2sH38019 678.59 [M+Na]*: 701.2,
Octaacetate
[M+K]*: 717.2
[M+H]*: 679.2,
Sucrose Octaacetate C28H38019 678.59 [M+Na]*: 701.2,

[M+K]*: 717.2

Table 3: *H NMR Spectroscopy Data (in CDClIs)
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Compound

Chemical Shift (6, ppm)

Assignment

Chitobiose Octaacetate
(Predicted)

~5.5-6.0 (d), ~5.0-5.4 (m),
~4.0-4.8 (m), ~3.6-3.9 (m),
~1.9-2.2 (s, multiple)

Anomeric protons, Ring

protons, N-H, Acetyl protons

Cellobiose Octaacetate

6.26 (d, 1H), 5.44 (t, 1H), 5.15
(t, 1H), 5.09 (t, 1H), 4.95-5.02
(m, 2H), 4.52 (d, 1H), 4.40-
4.48 (m, 2H), 4.05-4.12 (m,
2H), 3.80 (ddd, 1H), 3.68 (ddd,
1H), 1.99-2.18 (multiple s,
24H)

Anomeric protons, Ring

protons, Acetyl protons

Sucrose Octaacetate

5.69 (d, 1H), 5.45 (m, 2H),
5.37 (t, 1H), 5.08 (t, 1H), 4.88
(dd, 1H), 4.16-4.33 (m, 5H),
2.02-2.18 (multiple s, 24H)

Anomeric protons, Ring

protons, Acetyl protons

Table 4: 13C NMR Spectroscopy Data (in CDCls)
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Compound

Chemical Shift (6, ppm)

Assignment

Chitobiose Octaacetate
(Predicted)

~169-172 (C=0, multiple),
~95-105 (Anomeric C), ~70-80
(Ring C), ~60-65 (CH20AC),
~50-55 (C-2), ~20-23 (CHs,

multiple)

Carbonyl, Anomeric, Ring,
Methylene, C-N, Acetyl
carbons

Cellobiose Octaacetate

168.9-170.5 (C=0, multiple),
101.0 (Anomeric C), 89.0,
76.1, 73.0,72.0,71.7, 70.8,
69.4, 67.8 (Ring C), 61.6, 61.4
(CH20AC), 20.5-20.9 (CHs,

multiple)

Carbonyl, Anomeric, Ring,

Methylene, Acetyl carbons

Sucrose Octaacetate

169.5-170.6 (C=0, multiple),
104.1 (Anomeric C), 90.1,
79.2,75.9, 75.2, 70.4, 69.8,
68.6, 68.4 (Ring C), 63.7, 63.0,
61.9 (CH20Ac), 20.6 (CHs,

multiple)

Carbonyl, Anomeric, Ring,

Methylene, Acetyl carbons

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

o Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with dry

potassium bromide (KBr, ~100 mg) using an agate mortar and pestle.

o Pellet Formation: The mixture is then compressed into a thin, transparent pellet using a

hydraulic press.
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Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The
spectrum is recorded in the range of 4000-400 cm~1. A background spectrum of a blank KBr
pellet is recorded and subtracted from the sample spectrum.

Electrospray lonization Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight and elemental formula of the compound.

Methodology:

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol,
acetonitrile, or a mixture with water) to a concentration of approximately 10 pug/mL.

Infusion: The sample solution is infused into the ESI source of the mass spectrometer at a
constant flow rate using a syringe pump.

lonization: A high voltage is applied to the capillary tip, causing the sample solution to form a
fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-
phase ions.

Data Acquisition: The mass-to-charge ratio (m/z) of the ions is measured by the mass
analyzer. Data is typically acquired in positive ion mode to observe protonated molecules
([M+H]*) and adducts with sodium ([M+Na]*) or potassium ([M+K]*).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed molecular structure, including the connectivity of atoms and

stereochemistry.

Methodology:

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6 mL of a
deuterated solvent (e.g., chloroform-d, CDCIs) in an NMR tube. A small amount of a
reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration

(0 ppm).

Data Acquisition for *H NMR: The *H NMR spectrum is acquired on a high-field NMR
spectrometer (e.g., 400 or 500 MHz). Standard pulse sequences are used to obtain a one-
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dimensional spectrum.

o Data Acquisition for 13C NMR: The 3C NMR spectrum is acquired on the same instrument.
Due to the low natural abundance of 13C, a larger number of scans are typically required.
Proton decoupling is employed to simplify the spectrum and improve sensitivity.

o Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-
corrected, and baseline-corrected to obtain the final NMR spectra.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
carbohydrate derivative like chitobiose octaacetate.
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Caption: General workflow for the spectroscopic characterization of chitobiose octaacetate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b043516?utm_src=pdf-body-img
https://www.benchchem.com/product/b043516?utm_src=pdf-body
https://www.benchchem.com/product/b043516?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b043516?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

References

o 1. alpha-D-Cellobiose octaacetate(5346-90-7) 1H NMR spectrum [chemicalbook.com]

« To cite this document: BenchChem. [A Comparative Guide to the Spectroscopic Analysis of
Chitobiose Octaacetate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b043516#spectroscopic-data-for-chitobiose-
octaacetate-ir-ms-nmr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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